Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester, commonly known as p-Methoxybenzyl chloride, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound belongs to the class of organic compounds known as benzoic acid esters and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of p-Methoxybenzyl chloride involves the formation of a covalent bond with the amino group of the peptide. This reaction leads to the formation of a stable intermediate, which can be further modified to obtain the desired product. The reaction is carried out under mild conditions, and the yield of the product is typically high.
Biochemical and Physiological Effects
p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body. However, it is important to note that this compound should be handled with care, as it is a potential irritant and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-Methoxybenzyl chloride in lab experiments is its high yield and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using p-Methoxybenzyl chloride is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of p-Methoxybenzyl chloride in scientific research. One potential area of application is in the synthesis of new peptides with enhanced pharmacological properties. Additionally, this compound can be used in the synthesis of novel natural products with potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of p-Methoxybenzyl chloride could lead to the discovery of new compounds with significant biological activity.
Conclusion
In conclusion, p-Methoxybenzyl chloride is an important compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including peptides and natural products. While p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body, it should be handled with care due to its potential toxicity. There are several future directions for the use of p-Methoxybenzyl chloride in scientific research, including the synthesis of new peptides and natural products with enhanced pharmacological properties.
Synthesemethoden
The synthesis of p-Methoxybenzyl chloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the addition of 4-chlorotoluene. The reaction is carried out under reflux conditions, and the resulting product is purified through fractional distillation.
Wissenschaftliche Forschungsanwendungen
P-Methoxybenzyl chloride has been extensively used in scientific research for the synthesis of various organic compounds. It is widely used in the synthesis of peptides, which are important biological molecules that play a crucial role in various physiological processes. Additionally, p-Methoxybenzyl chloride is used in the synthesis of various natural products, such as alkaloids, which have significant pharmacological properties.
Eigenschaften
CAS-Nummer |
108939-24-8 |
---|---|
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FEUAMKKMPAXGDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.